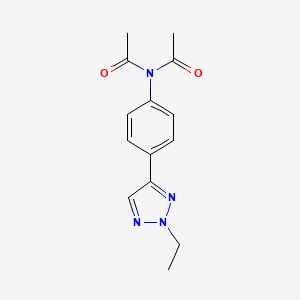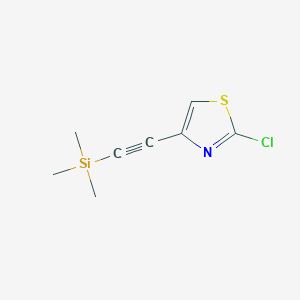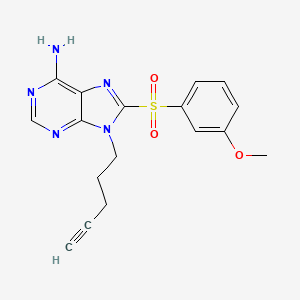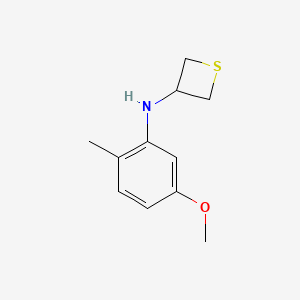
4-Fluoro-1-(pyrrolidin-3-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-1-(pyrrolidin-3-yl)piperidine is a chemical compound that features a piperidine ring substituted with a fluorine atom and a pyrrolidine ring. This compound is of interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-(pyrrolidin-3-yl)piperidine can be achieved through various synthetic routes. One common method involves the reaction of 4-fluoropiperidine with pyrrolidine under specific conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-1-(pyrrolidin-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF with the desired nucleophile.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
4-Fluoro-1-(pyrrolidin-3-yl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 4-Fluoro-1-(pyrrolidin-3-yl)piperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. Additionally, the pyrrolidine ring can contribute to the compound’s overall stability and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoropiperidine: Similar structure but lacks the pyrrolidine ring.
1-(Pyrrolidin-3-yl)piperidine: Similar structure but lacks the fluorine atom.
4-Fluoro-1-(pyrrolidin-1-yl)piperidine: Similar structure but with a different substitution pattern.
Uniqueness
4-Fluoro-1-(pyrrolidin-3-yl)piperidine is unique due to the presence of both the fluorine atom and the pyrrolidine ring. This combination can enhance its biological activity and selectivity compared to similar compounds. The fluorine atom can improve metabolic stability, while the pyrrolidine ring can increase the compound’s three-dimensionality, potentially leading to better interactions with biological targets .
Propiedades
Fórmula molecular |
C9H17FN2 |
|---|---|
Peso molecular |
172.24 g/mol |
Nombre IUPAC |
4-fluoro-1-pyrrolidin-3-ylpiperidine |
InChI |
InChI=1S/C9H17FN2/c10-8-2-5-12(6-3-8)9-1-4-11-7-9/h8-9,11H,1-7H2 |
Clave InChI |
NMQJAYKETLRKJZ-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1N2CCC(CC2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




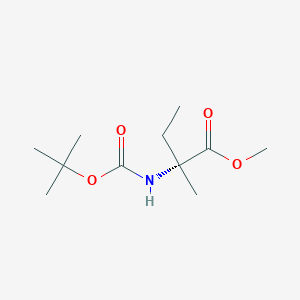
![2-[2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5-nitroimidazol-1-yl]ethanol](/img/structure/B12935086.png)


![1-[7-(Pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazol-2-yl]propan-1-one](/img/structure/B12935102.png)
![6,12-Diphenyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B12935109.png)
![Imidazo[2,1-b]thiazole-6-acetic acid, 2-chloro-, ethyl ester](/img/structure/B12935121.png)
![(E)-1-Methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12935125.png)
